9-Thiastearic Acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfur-containing fatty acids like 9-thiastearic acid involves methods that insert a sulfur atom into the long alkyl chain of stearic acid. Although specific synthesis methods for 9-thiastearic acid are not directly outlined in the available literature, related compounds, such as 10-thiastearic acid, have been synthesized and studied for their biological effects, implying similar synthetic routes could be applied (Pascal, Mannarelli, & Ziering, 1986).

Molecular Structure Analysis

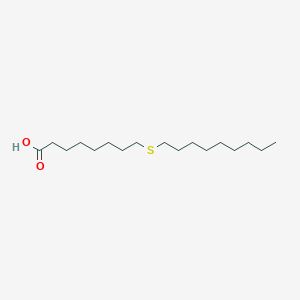

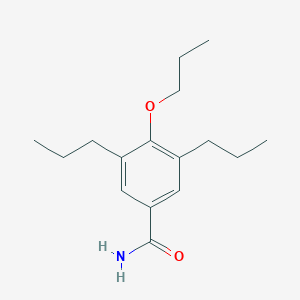

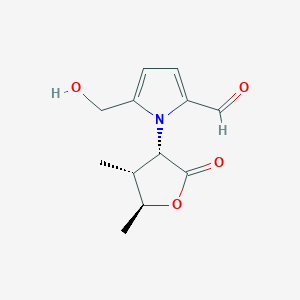

The molecular structure of 9-thiastearic acid features a long carbon chain typical of fatty acids, with the unique characteristic of a sulfur atom substitution. This sulfur atom significantly affects the molecule's physical and chemical properties, such as its reactivity and interaction with biological molecules. The structure and behavior of similar thiazole-based compounds have been explored, indicating the sulfur atom's role in stabilizing certain molecular conformations and affecting the compound's overall reactivity (Mathieu et al., 2013).

Chemical Reactions and Properties

9-Thiastearic acid and its derivatives exhibit unique chemical reactivities, such as inhibiting certain biosynthetic pathways in protozoans and affecting the growth of these organisms. This is attributed to the sulfur atom's presence, which can interfere with enzymatic activities and fatty acid metabolism (Rahman et al., 1988). The compound's ability to undergo various chemical reactions, including sulfoxidation and interaction with enzymes, highlights its chemical versatility and potential as a biochemical tool.

Physical Properties Analysis

The physical properties of 9-thiastearic acid, such as melting point, solubility, and stability, are influenced by the sulfur atom's presence in the molecule. These properties determine the compound's suitability for different applications, including its potential use in material science and pharmacology. While specific data on 9-thiastearic acid's physical properties are not detailed, related studies on sulfur-containing fatty acids suggest that these compounds have distinct physical characteristics compared to their non-sulfur analogs (Beach, Pascal, & Holz, 1989).

Chemical Properties Analysis

The chemical properties of 9-thiastearic acid, including its reactivity with various chemical agents and its behavior in biological systems, are critical for understanding its potential applications. The sulfur atom in 9-thiastearic acid imparts unique reactivities, such as the ability to form sulfoxides and to undergo specific enzymatic reactions, which can be exploited in designing novel therapeutics and biochemical tools (White & Fox, 2003).

Aplicaciones Científicas De Investigación

Mechanistic Probe in Enzymology : It serves as a mechanistic probe for studying desaturase-mediated reactions, aiding in the understanding of membrane-bound desaturases in vitro (Hodgson et al., 2003).

Synthesis of Fatty Acid Analogues : 9-Thiastearic acid is involved in the enzymatic synthesis of fatty acid analogues and interacts with stearoyl-ACP desaturase complex to produce acyl chain cleavage products (White & Fox, 2003).

Inhibiting Protozoan Growth : This compound suppresses the synthesis of dihydrosterculic acid and inhibits the growth of the protozoan Crithidia fasciculata (Rahman et al., 1988).

Antiproliferative Activity : 9-Thiastearic acid induces apoptosis in HL-60 cells and inhibits proliferation in murine splenocytes and human peripheral mononuclear cells, showing promise for therapeutic applications without significant toxic side effects (González et al., 2002).

Inhibition of Fatty Acid Desaturation : Some studies suggest that 9-Thiastearic acid may inhibit dihydrosterculic acid biosynthesis and fatty acid desaturation in certain protozoans, although its effectiveness varies (Beach et al., 1989).

Lipase-Catalyzed Reactions : It is also utilized in lipase-catalyzed reactions, including enzymatic hydrolysis, esterification, and interesterification of thia fatty acids and ester derivatives (Jie & Rahmatullah, 1995).

Enantioselective Oxygenating Agent : The A9-desaturase of Saccharomyces cerevisiae can act on 9-Thiastearic Acid to produce sulfoxides, demonstrating its potential as a regio- and enantioselective oxygenating agent (Buist & Marecak, 2010).

Propiedades

IUPAC Name |

8-nonylsulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2S/c1-2-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDVFMFKIKZKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCSCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578189 | |

| Record name | 8-(Nonylsulfanyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Thiastearic Acid | |

CAS RN |

106689-24-1 | |

| Record name | 8-(Nonylsulfanyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)

![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)

![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)